PGN36 Demonstrates >444-Fold Selectivity for CB2R Over CB1R
PGN36 exhibits high selectivity for the CB2 receptor (Ki = 0.09 μM) over the CB1 receptor (Ki > 40 μM) [1]. This represents a selectivity ratio of >444-fold. In contrast, the commonly used CB2 antagonist AM630 has a reported selectivity of >150-fold [2], and SR144528 demonstrates 700-fold selectivity but with a much lower CB2 affinity (Ki = 0.6 nM, equivalent to 0.0006 μM) [3]. PGN36's unique balance of high affinity and high selectivity makes it a distinct tool.
| Evidence Dimension | CB2 vs CB1 Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | CB2 Ki = 0.09 μM; CB1 Ki > 40 μM |
| Comparator Or Baseline | AM630: CB2 Ki = 31.2 nM (0.0312 μM), >150-fold selectivity; SR144528: CB2 Ki = 0.6 nM (0.0006 μM), 700-fold selectivity |
| Quantified Difference | PGN36 selectivity ratio (>444-fold) is greater than AM630 (>150-fold) but less than SR144528 (700-fold). PGN36 occupies a distinct affinity/selectivity space compared to these reference compounds. |
| Conditions | Radioligand binding assays using human CB1/CB2 receptor transfected HEK293EBNA cells [1][2][3]. |
Why This Matters
High selectivity is critical for isolating CB2-specific effects and minimizing off-target psychoactive effects associated with CB1 receptor activation, ensuring cleaner and more interpretable research outcomes.
- [1] González-Naranjo P, et al. New cannabinoid receptor antagonists as pharmacological tool. Bioorg Med Chem. 2020;28(19):115672. View Source
- [2] Adooq Bioscience. AM630 Product Information. View Source
- [3] Rinaldi-Carmona M, et al. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor. J Pharmacol Exp Ther. 1998;284(2):644-650. View Source
